molecular formula C14H25N5S B14576786 Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]- CAS No. 61689-62-1

Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-

Cat. No.: B14576786
CAS No.: 61689-62-1
M. Wt: 295.45 g/mol
InChI Key: UXDZLFMBRZZKGZ-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-: is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with diethylamino groups and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]- can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]- is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In the field of medicine, Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]- is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Pyrazinecarbothioamide, 6-(methylamino)-
  • 2-(Diethylamino)ethanethiol
  • Diethylamino Hydroxybenzoyl Hexyl Benzoate

Uniqueness: Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]- stands out due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61689-62-1

Molecular Formula

C14H25N5S

Molecular Weight

295.45 g/mol

IUPAC Name

6-(diethylamino)-N-(diethylaminomethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C14H25N5S/c1-5-18(6-2)11-16-14(20)12-9-15-10-13(17-12)19(7-3)8-4/h9-10H,5-8,11H2,1-4H3,(H,16,20)

InChI Key

UXDZLFMBRZZKGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CNC(=S)C1=CN=CC(=N1)N(CC)CC

Origin of Product

United States

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